Ethyl 4,6-dichloropyridazine-3-carboxylate

描述

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS 679406-03-2) is a pyridazine derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.041 g/mol. It exists as a yellow-to-brown oily liquid with a purity ≥95% (HPLC) and is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring pyridazine scaffolds . Its industrial relevance is underscored by its role in synthesizing kinase inhibitors (e.g., HPK1 inhibitors for cancer therapy) and TYK2 inhibitors (e.g., deucravacitinib for autoimmune diseases) . China dominates its global supply due to cost-effective manufacturing infrastructure .

The compound exhibits moderate reactivity at the 4- and 6-chloro positions, enabling regioselective nucleophilic substitutions. For example, reactions with amines or malonate derivatives at the 4-position are favored, followed by functionalization at the 6-position via Suzuki couplings or halogen exchange .

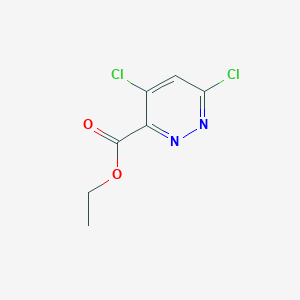

Structure

2D Structure

属性

IUPAC Name |

ethyl 4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWPWJUYSRHMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699912 | |

| Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679406-03-2 | |

| Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route via Chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

The most documented preparation method involves chlorination of ethyl 4,6-dihydroxypyridazine-3-carboxylate using phosphorus oxychloride (POCl₃). This method is well-established in both laboratory and industrial settings.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.6 g, 19.5 mmol) + POCl₃ (50 mL) | Stir at 100°C for 3 hours | - |

| 2 | Concentration under reduced pressure | Remove excess POCl₃ | - |

| 3 | Workup with water (50 mL), extraction with ethyl acetate (20 mL) | Organic layer dried and filtered | - |

| 4 | Purification by column chromatography (ethyl acetate: petroleum ether = 1:4) | Obtain pure this compound | 65 |

This method efficiently replaces the hydroxyl groups with chlorine atoms, yielding the target compound in moderate to good yield (~65%).

Alternative Chlorination Using N-Chlorosuccinimide (NCS)

A related chlorination approach involves the use of N-chlorosuccinimide (NCS) for preparing dichloropyridazine derivatives from dihydroxypyridazine precursors. For example, 3,6-dihydroxypyridazine is chlorinated in ethanol with hydrochloric acid and NCS at 40–45°C, added in portions to control the reaction temperature and progression.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3,6-dihydroxypyridazine (9 g), ethanol (27 g), HCl (0.9 g) | Stir and heat to 40°C | - |

| 2 | NCS (22.4 g) added in three portions at 40–45°C | Gradual chlorination to form dichloropyridazine | - |

| 3 | Workup and isolation | Product obtained after reaction completion | - |

Although this method is primarily reported for 3,6-dichloropyridazine, it demonstrates the feasibility of chlorination using NCS under mild conditions and could be adapted for 4,6-dichloropyridazine derivatives.

Reaction Conditions and Optimization

- Temperature: Chlorination with POCl₃ is typically carried out at 100°C for 3 hours to ensure complete substitution of hydroxyl groups. NCS chlorination occurs at lower temperatures (40–45°C) to avoid side reactions.

- Solvents: POCl₃ acts both as reagent and solvent. Ethanol is used in NCS chlorination.

- Purification: Column chromatography using ethyl acetate and petroleum ether mixtures is standard for isolating pure product. Industrial processes may use crystallization or HPLC for enhanced purity.

- Yield: The POCl₃ method yields approximately 65%, which is acceptable for scale-up.

Chemical Reaction Analysis

This compound's preparation hinges on selective chlorination of hydroxyl groups on the pyridazine ring. The chlorination mechanism involves nucleophilic substitution where hydroxyl groups are replaced by chlorine atoms facilitated by POCl₃ or NCS.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | POCl₃, 100°C, 3 h | Hydroxyl → Chlorine substitution |

| Chlorination | NCS, HCl, ethanol, 40–45°C | Controlled chlorination of dihydroxypyridazine |

| Workup and Purification | Extraction with ethyl acetate, chromatography | Isolation of pure this compound |

Industrial and Research Findings

- Scalability: The POCl₃ chlorination is scalable and widely used industrially due to relatively simple reaction setup and moderate reaction conditions.

- Purity Control: Advanced purification techniques such as HPLC and recrystallization ensure high purity (>95%) suitable for pharmaceutical intermediates.

- Reactivity: The dichloropyridazine intermediate is reactive at both chlorine sites, allowing regioselective nucleophilic substitution in downstream synthesis.

- Environmental and Safety Notes: Handling POCl₃ requires precautions due to its corrosiveness and reactivity; reaction temperature and stoichiometry must be controlled to minimize side products.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| POCl₃ Chlorination | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Phosphorus oxychloride | 100°C | 3 h | 65 | Column chromatography | Most common, industrially viable |

| NCS Chlorination | 3,6-dihydroxypyridazine | N-Chlorosuccinimide (NCS) | 40–45°C | Variable | - | Extraction and isolation | Mild conditions, less common |

化学反应分析

Types of Reactions

Ethyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form the corresponding dihydropyridazine derivative.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

Reduction: Dihydropyridazine derivatives.

Hydrolysis: 4,6-dichloropyridazine-3-carboxylic acid.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₆Cl₂N₂O₂

- Molecular Weight : 221.04 g/mol

- Structure : EDPC features a pyridazine ring with chlorine atoms at positions 4 and 6, and an ethyl ester group at position 3.

Chemistry

EDPC serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its dual chlorine substitution enhances its reactivity compared to related compounds.

Biology

In biological research, EDPC is utilized in the development of bioactive molecules and enzyme inhibitors. Its ability to inhibit specific enzymes makes it valuable in studying biochemical pathways.

Medicine

EDPC is particularly noteworthy for its application in pharmaceutical synthesis:

- Synthesis of Deucravacitinib : This selective TYK2 inhibitor is used to treat autoimmune diseases. EDPC acts as an intermediate in its synthesis, contributing to its pharmacological activity .

- Development of New Therapeutics : The compound's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases.

Industry

EDPC is also employed in the production of agrochemicals, including herbicides and insecticides. Its properties make it suitable for creating effective agricultural products.

EDPC exhibits various biological activities due to its interaction with molecular targets within biological systems:

- Enzyme Inhibition : It has been shown to inhibit tyrosine kinases involved in inflammatory responses and cancer progression.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in infection control.

- Anti-inflammatory Effects : As a selective TYK2 inhibitor, EDPC plays a role in managing inflammation-related diseases .

Synthesis and Evaluation

A study focused on synthesizing derivatives of EDPC found that structural modifications significantly enhanced potency against specific targets involved in inflammation and cancer treatment.

Pharmacological Studies

Investigations into the pharmacological profile of EDPC derivatives demonstrated promising results in reducing inflammation and seizure frequency in animal models .

作用机制

The mechanism of action of ethyl 4,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and ester group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

相似化合物的比较

Key Differences:

Ester Group: The methyl ester (vs.

Reactivity: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance.

Applications : Used in synthesizing TYK2 inhibitors (e.g., via hydrolysis to carboxylic acids followed by amidation) . Also supplied in high-purity grades (up to 99.99%) for electronics and semiconductor applications .

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Molecular Weight | 221.041 g/mol | 207.01 g/mol |

| Boiling Point | Not reported | 345.2°C |

| Storage Temperature | -20°C | +4°C |

| Key Synthetic Use | HPK1 inhibitors | TYK2 inhibitors |

Lithium 4,6-Dichloropyridazine-3-Carboxylate Hydrate

Molecular Formula : C₅H₃Cl₂LiN₂O₃

Molecular Weight : 216.94 g/mol

CAS : 2245111-15-1

Key Differences:

Ionic Form : The carboxylate salt form enhances water solubility, making it suitable for aqueous-phase reactions.

Reactivity : The lithium counterion may facilitate nucleophilic substitutions or stabilize intermediates in Suzuki-Miyaura couplings.

Applications : Used as a precursor for further functionalization, particularly in halogen-exchange reactions .

| Property | Ethyl Ester | Lithium Salt |

|---|---|---|

| Physical State | Oily liquid | Solid (hydrate) |

| Solubility | Organic solvents | Water/acetonitrile |

| Stability | Stable at -20°C | Sensitive to moisture |

Hydrolyzed Derivatives: 4,6-Dichloropyridazine-3-Carboxylic Acid

The ethyl ester hydrolyzes with 86% yield under mild conditions, whereas the methyl ester likely requires shorter reaction times due to its lower steric bulk .

生物活性

Ethyl 4,6-dichloropyridazine-3-carboxylate (EDPC) is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₆Cl₂N₂O₂

- Molecular Weight : 221.04 g/mol

- Structure : EDPC features a pyridazine ring with two chlorine substituents and an ethyl ester group, which contributes to its reactivity and biological interactions.

The biological activity of EDPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism involves:

- Enzyme Inhibition : EDPC has been shown to inhibit various enzymes, including tyrosine kinases, which are crucial in cell signaling pathways related to inflammatory responses and cancer progression.

- Receptor Binding : The compound binds to specific receptors, modulating their activity and influencing metabolic pathways associated with diseases such as autoimmune disorders and cancer .

Biological Activities

EDPC exhibits a range of biological activities, making it a valuable compound in medicinal chemistry:

- Antimicrobial Properties : Research indicates that compounds similar to EDPC possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.

- Anticonvulsant Activity : Some studies have explored the anticonvulsant properties of pyridazinones, suggesting that EDPC may help control seizures.

- Anti-inflammatory Effects : EDPC has been identified as a selective inhibitor of the TYK2 enzyme, implicated in inflammatory diseases .

Applications in Pharmaceutical Research

EDPC serves as a crucial building block for synthesizing various bioactive molecules. Notable applications include:

- Synthesis of Deucravacitinib : EDPC is utilized in the synthesis of Deucravacitinib, a selective TYK2 inhibitor used for treating autoimmune diseases.

- Development of New Therapeutics : The compound's structural features allow for modifications that can lead to novel therapeutic agents targeting various diseases.

Comparative Analysis

To understand the significance of EDPC in biological research, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Hydroxyl groups instead of chlorines | Antimicrobial, anticancer |

| Ethyl 4-chloropyridazine-3-carboxylate | Single chlorine substitution | Moderate anti-inflammatory |

| Ethyl 4-methylpyridazine-3-carboxylate | Methyl group substitution | Varies; less studied |

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives of EDPC and evaluating their biological activities found that modifications significantly enhanced their potency against specific targets involved in inflammation and cancer .

- Pharmacological Studies : Another investigation assessed the pharmacological profile of EDPC derivatives in animal models, demonstrating promising results in reducing inflammation and seizure frequency .

常见问题

Basic Research Questions

Q. What are the optimal conditions for hydrolyzing the ethyl ester group in Ethyl 4,6-dichloropyridazine-3-carboxylate?

- Methodological Answer : The ester group can be hydrolyzed under mild conditions using a DIPEA/LiBr/H₂O–CH₃CN system. In a typical procedure, diisopropylethylamine (5.05 mL, 28.98 mmol) and LiBr (2.52 g, 28.98 mmol) are added to a solution of the compound (2.0 g, 9.66 mmol) in acetonitrile/water (8:2 mL). The mixture is stirred at room temperature for 5 hours, yielding the carboxylic acid derivative (86% yield) after filtration and washing with acetonitrile/water .

Q. How is this compound purified post-synthesis?

- Methodological Answer : After hydrolysis or functionalization, purification often involves precipitation from acetonitrile/water (1:1) followed by vacuum drying. For derivatives like lithium 4,6-dichloropyridazine-3-carboxylate, isolation is achieved via filtration and solvent washes under inert conditions to prevent decomposition .

Q. What are the stability considerations for this compound under basic conditions?

- Methodological Answer : The compound is sensitive to strong bases, which can lead to ester hydrolysis or nucleophilic substitution at the chlorinated positions. For reactions requiring basicity, mild conditions (e.g., DIPEA/LiBr) are recommended to avoid side reactions .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 4- or 6-chloro positions of this compound?

- Methodological Answer : Regioselective substitution is influenced by steric and electronic factors. The 4-position is more reactive due to reduced steric hindrance compared to the 6-position. Controlled reaction conditions (e.g., low temperature, stoichiometric control of nucleophiles) and catalytic systems (e.g., Pd-mediated cross-coupling) enable selective functionalization. For example, microwave-assisted synthesis and transition-metal catalysis have been used for similar dichloropyridazines .

Q. What crystallographic methods are suitable for determining the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite is widely used. SHELXL refines small-molecule structures with high precision, while SHELXS/SHELXD aids in solving phase problems. For example, triethylammonium or lithium salts of the compound can be crystallized in acetonitrile/water for SC-XRD analysis .

Q. How does this compound serve as an intermediate in medicinal chemistry?

- Methodological Answer : The compound is a key precursor in synthesizing kinase inhibitors like Deucravacitinib. Its dichloro and ester groups allow sequential modifications: hydrolysis to carboxylic acid derivatives, followed by amidation or coupling with heterocyclic amines. Structural analogs (e.g., mthis compound) are also used to optimize pharmacokinetic properties .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

- Methodological Answer : Impurity control involves optimizing reaction stoichiometry (e.g., avoiding excess chlorinating agents) and post-synthetic purification. For example, LiBr in acetonitrile/water selectively precipitates the product while removing unreacted starting materials. HPLC-MS or NMR-based monitoring ensures purity thresholds are met .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。